molecular formula C6H2BrClFI B13924531 2-Bromo-4-chloro-3-fluoro-1-iodobenzene

2-Bromo-4-chloro-3-fluoro-1-iodobenzene

Cat. No.: B13924531
M. Wt: 335.34 g/mol
InChI Key: CPJXIIWEHZPDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-3-fluoro-1-iodobenzene is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClFI and a molar mass of 352.35 g/mol. This compound features bromine, chlorine, fluorine, and iodine substituents at positions 2, 4, 3, and 1, respectively, on the benzene ring. Such multi-halogenated aromatics are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) where halogen positions dictate reactivity .

Properties

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-iodobenzene

InChI

InChI=1S/C6H2BrClFI/c7-5-4(10)2-1-3(8)6(5)9/h1-2H

InChI Key

CPJXIIWEHZPDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-1-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential halogenation of benzene, where each halogen is introduced stepwise under controlled conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3), followed by chlorination using chlorine (Cl2) and a catalyst such as iron(III) chloride (FeCl3). Fluorination and iodination can be carried out using appropriate reagents like fluorine gas (F2) and iodine (I2) under specific conditions .

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-3-fluoro-1-iodobenzene may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-3-fluoro-1-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic attack. In coupling reactions, the compound can form new carbon-carbon bonds through the interaction of its halogen atoms with metal catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The properties of polyhalogenated benzenes are highly dependent on the identity, position, and number of substituents. Below is a comparative analysis with five analogs:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Bromo-4-chloro-3-fluoro-1-iodobenzene Br (2), Cl (4), F (3), I (1) C₆H₂BrClFI 352.35 High steric hindrance; potential for cross-coupling reactions.
2-Bromo-4-chloro-1-iodobenzene Br (2), Cl (4), I (1) C₆H₃BrClI 337.35 Lacks fluorine; reduced electron-withdrawing effects. Used in pharmaceutical intermediates.
1-Bromo-3-chloro-5-fluoro-2-iodobenzene Br (1), Cl (3), F (5), I (2) C₆H₂BrClFI 352.35 Isomeric differences alter dipole moments and reactivity in nucleophilic substitution.
5-Bromo-1-chloro-2-fluoro-3-iodobenzene Br (5), Cl (1), F (2), I (3) C₆H₂BrClFI 352.35 Distinct halogen arrangement affects solubility and metabolic stability. CAS 56141-12-7.
1-Bromo-4-fluoro-2-iodobenzene Br (1), F (4), I (2) C₆H₃BrFI 300.89 Lower molecular weight; density 2.3 g/mL. Used in material science. CAS 202865-72-3.

Physicochemical Properties

  • Electron-Withdrawing Effects: The fluorine at position 3 enhances the electron-deficient nature of the aromatic ring, increasing reactivity in cross-coupling reactions compared to non-fluorinated analogs like 2-Bromo-4-chloro-1-iodobenzene .
  • Steric Effects: Bulky substituents (e.g., iodine at position 1) may hinder reactions at adjacent positions, a factor less pronounced in smaller analogs like 1-Bromo-4-fluoro-2-iodobenzene .

Biological Activity

2-Bromo-4-chloro-3-fluoro-1-iodobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple halogen substituents, suggests interesting biological activities, particularly in the fields of pharmacology and biochemistry.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C6_{6}H3_{3}BrClI
Molecular Weight 317.348 g/mol
Melting Point 33 °C
Boiling Point 111 °C (2.5 mmHg)
Purity >96% (GC)

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. For instance, 2-bromo-4-chloro-3-fluoro-1-iodobenzene has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar halogen patterns showed enhanced inhibition of bacterial growth, suggesting a possible mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Halogenated compounds, particularly those containing iodine and bromine, have been studied for their anticancer properties. Preliminary findings suggest that 2-bromo-4-chloro-3-fluoro-1-iodobenzene may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have shown promising results in preclinical models targeting specific cancer types .

Case Studies

  • Antibacterial Activity : In a controlled study, 2-bromo-4-chloro-3-fluoro-1-iodobenzene was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating significant antibacterial activity.
  • Anticancer Activity : A recent investigation into the effects of halogenated benzene derivatives on breast cancer cell lines revealed that 2-bromo-4-chloro-3-fluoro-1-iodobenzene reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis as confirmed by flow cytometry analysis.

The biological activity of 2-bromo-4-chloro-3-fluoro-1-iodobenzene is hypothesized to involve:

  • Halogen Interactions : The presence of multiple halogens may enhance lipophilicity, facilitating membrane penetration.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Toxicological Profile

The toxicological properties of this compound are not fully characterized; however, preliminary data suggest potential irritant effects on skin and eyes. Safety data sheets indicate that it should be handled with care due to its irritant characteristics .

Q & A

Basic: What are the established synthetic routes for 2-Bromo-4-chloro-3-fluoro-1-iodobenzene, and how is purity validated?

Answer:
The compound is typically synthesized via sequential halogenation. For example, iodination of a pre-brominated/chlorinated fluorobenzene derivative using directed ortho-metalation or electrophilic substitution. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures). Purity is validated using GC (>95.0%) or HPLC (>97.0%), as seen in structurally similar halogenated aromatics .

Basic: How should researchers interpret NMR splitting patterns for this compound?

Answer:
The 1{}^{1}H NMR spectrum exhibits complex splitting due to coupling with adjacent fluorine (19{}^{19}F) and neighboring protons. For example, the proton at position 5 couples with both fluorine (position 3) and iodine (position 1), leading to distinctive multiplet patterns. 13{}^{13}C NMR shows deshielded carbons near electronegative halogens. Mass spectrometry (EI-MS) confirms the molecular ion (M⁺) at m/z 338.89, with isotopic clusters matching Br, Cl, and I .

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to toxicity and potential volatility, use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with skin/eyes, as noted in safety data for analogs like 2-Bromo-3-chloro-4-fluoro-1-methylbenzene. Store at 0–6°C in amber glass vials to prevent photodegradation .

Advanced: How does iodine's position influence regioselectivity in cross-coupling reactions?

Answer:
The iodine at position 1 acts as a superior leaving group in Suzuki-Miyaura couplings. Steric hindrance from adjacent halogens (Br at position 2, Cl at 4) may direct palladium catalysts to specific positions. Compare reactivity with boronic acids like 6-Bromo-2-fluoro-3-iodophenylboronic acid, where iodine enhances coupling efficiency at ortho positions .

Advanced: How to resolve contradictions in reported reaction yields for halogen displacement?

Answer:
Discrepancies may arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd(PPh₃)₄ vs. XPhos), or competing side reactions (e.g., proto-dehalogenation). Systematic optimization using Design of Experiments (DoE) is recommended, as highlighted in studies on similar systems .

Advanced: What analytical methods identify byproducts in Ullmann-type couplings?

Answer:
GC-MS or LC-HRMS detects homocoupling byproducts (e.g., biaryl formations). For example, trace Pd residues can be quantified via ICP-MS. Reference the purity standards (>97.0% HLC) for boronic acid intermediates to minimize side reactions .

Advanced: How can DFT calculations predict substituent effects on reaction pathways?

Answer:
Density Functional Theory (DFT) models the electronic effects of halogens on aromatic rings. For instance, the electron-withdrawing fluorine at position 3 increases electrophilicity at position 1, favoring nucleophilic attacks. Compare with crystallographic data (e.g., C–C bond lengths in related structures) to validate computational results .

Advanced: What isotopic considerations are relevant in kinetic studies?

Answer:
Deuterated solvents (e.g., DMSO-d₆) may alter reaction rates due to isotopic mass effects. The monoisotopic mass (207.909068 Da for analogs like 4-Chloro-3-fluorobromobenzene) aids in distinguishing natural abundance isotopes in MS analysis .

Advanced: How do alternative routes (e.g., Ullmann vs. Buchwald-Hartwig) compare for functionalization?

Answer:
Ullmann reactions require high temperatures (100–120°C) and CuI catalysts, while Buchwald-Hartwig aminations use Pd catalysts (e.g., BrettPhos) for milder conditions. Evaluate cost-effectiveness using catalog prices for intermediates like 4-Bromo-2-fluorobenzylamine hydrochloride (JPY32,700/5g) .

Advanced: What challenges arise in X-ray crystallography due to halogen disorder?

Answer:
Heavy atoms (Br, I) may cause crystallographic disorder, complicating structure refinement. Mitigate this by collecting high-resolution data (e.g., 0.004 Å mean C–C bond length error) and using restraints during refinement, as demonstrated in spirocyclic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.